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Compound of Interest

Compound Name: H-Ala-D-Phe-Ala-OH

Cat. No.: B12111919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

relevant experimental methodologies for the tripeptide H-Ala-D-Phe-Ala-OH. This document is

intended to serve as a foundational resource for professionals engaged in peptide research

and development.

Core Molecular Data
The fundamental chemical properties of H-Ala-D-Phe-Ala-OH have been calculated based on

the constituent amino acids: L-Alanine, D-Phenylalanine, and L-Alanine. The formation of the

tripeptide from these amino acids involves the elimination of two water molecules.

Property Value

Chemical Formula C₁₅H₂₁N₃O₄

Molecular Weight 321.37 g/mol

Amino Acid Sequence (L-Alanine)-(D-Phenylalanine)-(L-Alanine)

Experimental Protocols
The synthesis, purification, and structural analysis of peptides like H-Ala-D-Phe-Ala-OH are

critical for their application in research and drug development. Below are detailed
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methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides on a

solid support.

Methodology:

Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support.

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of

the first amino acid attached to the resin is removed using a 20% solution of piperidine in

dimethylformamide (DMF).

Washing: The resin is washed with solvents like methanol (MeOH), dichloromethane (DCM),

and DMF to eliminate unreacted reagents.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling

reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and

diisopropylethylamine (DIPEA) in DMF. This activated amino acid is then coupled to the

deprotected N-terminus of the peptide chain on the resin.

Iteration: The deprotection, washing, and coupling steps are repeated for each subsequent

amino acid until the desired tripeptide sequence (Ala-D-Phe-Ala) is assembled.

Cleavage: The completed tripeptide is cleaved from the resin support, and all protecting

groups are removed.

Peptide Purification using RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard

technique for purifying peptides.

Methodology:

Stationary Phase: A C18-modified silica column is typically used as the stationary phase.
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Mobile Phase: A gradient of two solvents is employed. Solvent A is typically an aqueous

solution with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like

acetonitrile, also containing 0.1% TFA.

Elution: The crude peptide is loaded onto the column. Initially, polar impurities are washed

out with a high concentration of the aqueous solvent. The concentration of the organic

solvent is then gradually increased, which reduces the polarity of the eluent.

Separation: The target peptide and other impurities are separated based on their

hydrophobicity, with more hydrophobic molecules having longer retention times.

Detection and Fraction Collection: The eluting compounds are monitored using UV detection

at a wavelength of 210–220 nm. Fractions containing the purified peptide are collected.

Lyophilization: The collected fractions are pooled and freeze-dried to obtain the final purified

peptide as a powder.[1]

Conformational Analysis
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for determining the secondary structure of peptides

in solution.[2]

Methodology:

Sample Preparation: The purified peptide is dissolved in a suitable buffer, such as a

phosphate buffer. The sample concentration typically ranges from 0.3 to 0.5 mg/mL.[2]

Instrument Setup: The CD spectrometer is preheated, and the system is purged with

nitrogen gas.

Data Acquisition: CD spectra are recorded in the far-UV region, typically from 190 to 260 nm,

using a 1-mm path length cuvette.[3] Multiple scans are usually averaged to improve the

signal-to-noise ratio.

Background Correction: A spectrum of the buffer alone is recorded and subtracted from the

peptide spectrum to correct for background absorbance.[3]
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Data Analysis: The resulting CD spectrum, characterized by specific positive and negative

bands, is analyzed to estimate the proportions of secondary structural elements like α-

helices, β-sheets, and random coils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and

conformational dynamics of peptides in solution.[4][5]

Methodology:

Sample Preparation: The peptide is dissolved in a suitable deuterated solvent.

1D and 2D NMR Experiments: A series of NMR experiments are performed, including:

1D ¹H and ¹³C spectra for initial characterization.

2D homonuclear experiments like COSY (Correlation Spectroscopy) to identify spin-

coupled protons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in

space, providing distance restraints.

2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to

correlate protons with their directly attached carbons or nitrogens.

Data Analysis:

Resonance Assignment: The various proton, carbon, and nitrogen signals are assigned to

specific atoms in the peptide.

Structural Restraints: Information from NOESY spectra (inter-proton distances) and

coupling constants (dihedral angles) are used as restraints in computational modeling.

Structure Calculation: Molecular dynamics simulations or other computational methods are

used to generate a family of 3D structures that are consistent with the experimental NMR

data.
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Visualizations
H-Ala-D-Phe-Ala-OH Structural Workflow
The following diagram illustrates the sequential assembly of the tripeptide H-Ala-D-Phe-Ala-
OH from its constituent amino acids, highlighting the formation of peptide bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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